1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl moiety, and a pyrrolidin-2-one ring
Mechanism of Action
Target of Action
The compound “1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a derivative of the 1,2,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the primary targets of this compound could be various infectious agents.
Mode of Action
Oxadiazoles, in general, have been known to interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This interaction can lead to the death of the infectious agent or halt its growth.
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For instance, if the target is a bacterial enzyme, the compound could inhibit the enzyme’s activity, disrupting the bacteria’s metabolic processes and leading to its death .
Result of Action
The result of the compound’s action would be the inhibition of the growth of the infectious agent or its death, leading to the resolution of the infection . On a molecular and cellular level, this could involve changes in gene expression, disruption of metabolic processes, or damage to the cell membrane of the infectious agent.
Biochemical Analysis
Biochemical Properties
The 1,2,4-oxadiazole moiety in 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical environment in which it is present
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial environment can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea: This compound shares structural similarities but has a different functional group.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole motif but differ in their substituents and overall structure.
Properties
IUPAC Name |
1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBAFSTFYIUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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